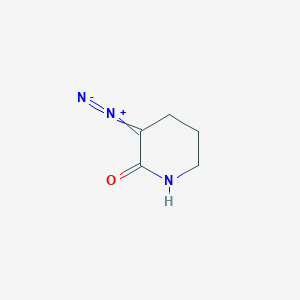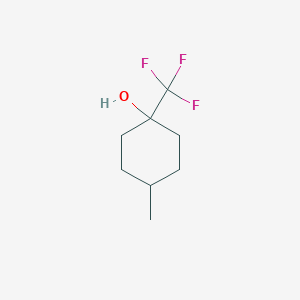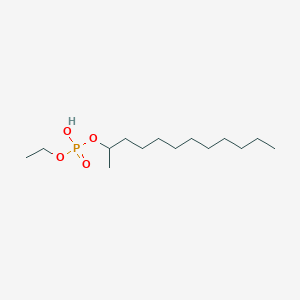
Decyl diethylphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decyl diethylphosphate is an organophosphorus compound with the chemical formula C14H31O4P. It is a type of phosphate ester, which is characterized by the presence of a phosphorus atom bonded to four oxygen atoms, two of which are part of ethyl groups and one part of a decyl group. This compound is known for its surfactant properties, making it useful in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decyl diethylphosphate can be synthesized through a multi-step process. One common method involves the reaction of decylamine with diethyl chlorophosphate. The reaction is typically carried out in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is cooled to 0°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistent product quality and high yield. The final product is usually purified by distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Decyl diethylphosphate undergoes various chemical reactions, including hydrolysis, transesterification, and P-alkylation.
Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid and decanol.
Transesterification: This reaction involves the exchange of the ethyl groups with other alcohols, leading to the formation of different phosphate esters.
P-Alkylation: This reaction involves the alkylation of the phosphorus atom, which can be achieved using reagents such as potassium tert-butoxide.
Common Reagents and Conditions:
Hydrolysis: Water and an acid or base catalyst.
Transesterification: Alcohols and a catalyst such as sodium or potassium alkoxide.
P-Alkylation: Alkyl halides and a strong base like potassium tert-butoxide.
Major Products Formed:
Hydrolysis: Phosphoric acid and decanol.
Transesterification: Various phosphate esters.
P-Alkylation: Alkylated phosphate esters.
Aplicaciones Científicas De Investigación
Decyl diethylphosphate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of decyl diethylphosphate primarily involves its surfactant properties. The compound reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsion polymerization, where it helps to stabilize the emulsion and control the size of the polymer particles . In biological systems, this compound can interact with cell membranes, enhancing the delivery of drugs and other active compounds .
Comparación Con Compuestos Similares
Diethyl phosphite: Another organophosphorus compound with similar reactivity but different alkyl groups.
Triethyl phosphate: A related compound with three ethyl groups instead of two ethyl and one decyl group.
Decyl phosphonic acid: A similar compound with a phosphonic acid group instead of a phosphate ester group.
Uniqueness: Decyl diethylphosphate is unique due to its combination of a long decyl chain and two ethyl groups, which impart distinct surfactant properties. This makes it particularly effective in applications requiring both hydrophobic and hydrophilic interactions, such as emulsion polymerization and drug delivery systems .
Propiedades
Fórmula molecular |
C14H31O4P |
|---|---|
Peso molecular |
294.37 g/mol |
Nombre IUPAC |
dodecan-2-yl ethyl hydrogen phosphate |
InChI |
InChI=1S/C14H31O4P/c1-4-6-7-8-9-10-11-12-13-14(3)18-19(15,16)17-5-2/h14H,4-13H2,1-3H3,(H,15,16) |
Clave InChI |
FWFTXBVNTRQKHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)OP(=O)(O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



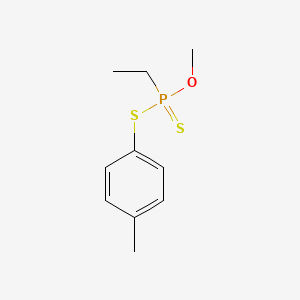
![disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate](/img/structure/B13729016.png)

![N-[2-(Benzenecarboximidoylamino)oxy-2-oxo-ethyl]-1-tert-butoxy-methanimidic acid](/img/structure/B13729023.png)
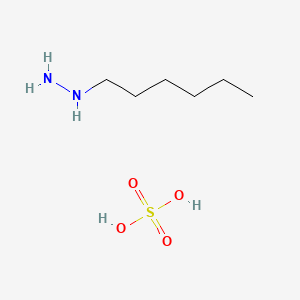

![2H-1,2,3,4,10-Pentaazacyclopenta[b]fluoren-9-one](/img/structure/B13729050.png)

